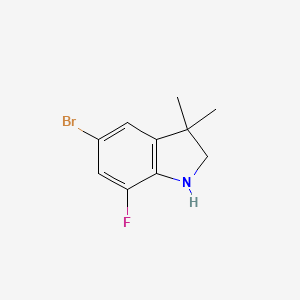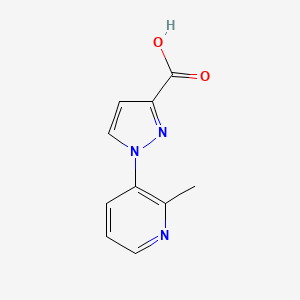
1-(2-methylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties that make it a valuable scaffold for drug discovery and other scientific research.
Métodos De Preparación
The synthesis of 1-(2-methylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide as the alkylating agent.
Formation of the Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives.
Industrial production methods may involve optimization of these steps to improve yield and reduce reaction times, often employing catalysts and advanced reaction conditions to achieve efficient synthesis.
Análisis De Reacciones Químicas
1-(2-Methylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2-Methylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-methylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of both pyridine and pyrazole rings allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary, but they often include binding to active sites, altering protein conformation, and affecting signal transduction pathways.
Comparación Con Compuestos Similares
1-(2-Methylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Pyridine Derivatives: Compounds like 2-methylpyridine and 3-methylpyridine share the pyridine ring but lack the pyrazole ring, resulting in different chemical properties and applications.
Pyrazole Derivatives: Compounds like 1H-pyrazole-3-carboxylic acid share the pyrazole ring but lack the pyridine ring, leading to variations in reactivity and biological activity.
Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit different biological activities and synthetic routes compared to this compound.
The uniqueness of this compound lies in its combined pyridine and pyrazole rings, which provide a versatile scaffold for various applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C10H9N3O2 |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
1-(2-methylpyridin-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-7-9(3-2-5-11-7)13-6-4-8(12-13)10(14)15/h2-6H,1H3,(H,14,15) |
Clave InChI |
OIMRQAUGBVRNNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)N2C=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


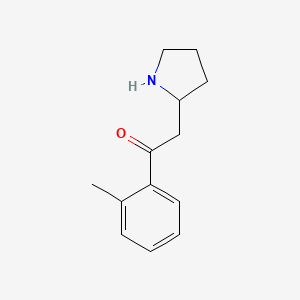

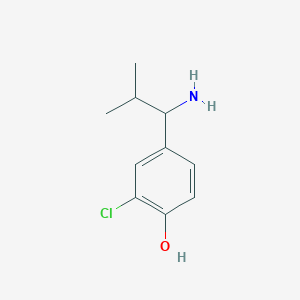
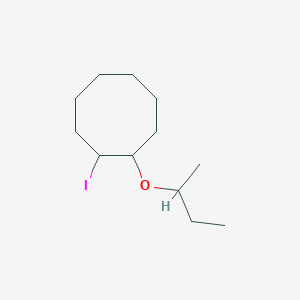
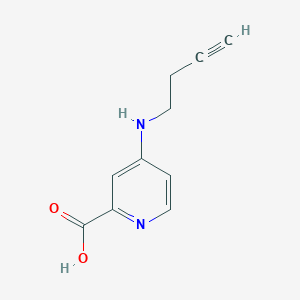

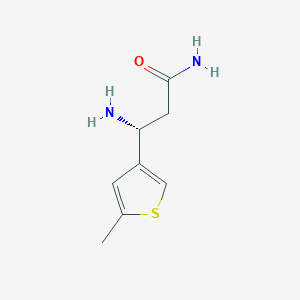
amine](/img/structure/B13302614.png)
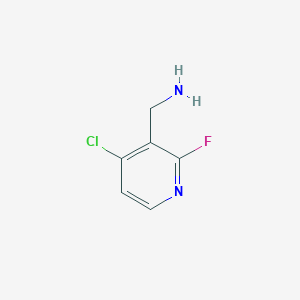
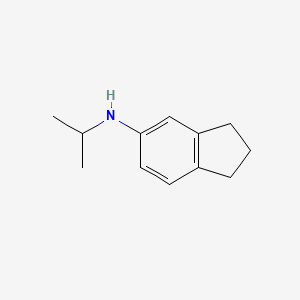

amine](/img/structure/B13302636.png)
![2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302641.png)
